molecular formula C25H26N4O2S B2932047 (E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate CAS No. 796877-23-1

(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2932047
CAS No.: 796877-23-1
M. Wt: 446.57
InChI Key: AWSWZMAQWQVCAW-HEHNFIMWSA-N
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Description

(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
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Scientific Research Applications

Aminolysis and Hydrolysis Reactions

Studies on the aminolysis and hydrolysis of chromonyl oxazolones have led to the synthesis of various novel chromones, highlighting the versatility of such reactions in creating bioactive compounds with potential applications in medicinal chemistry and material science. For instance, the aminolysis of specific chromonyl oxazolones with diethylamine has yielded compounds with significant structural complexity, which could imply that "(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate" might also undergo similar reactions to form derivatives with potential biological activity or applications in creating new materials (Jones, 1981).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a crucial area of research due to their widespread applications in pharmaceuticals, agrochemicals, and dyes. The compound , with its phenylthiazolyl and cyano groups, might be a candidate for the synthesis of heterocyclic systems. Research on ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a reagent in the synthesis of heteroaryl substituted β-amino α,β-dehydro-amino acid derivatives, suggests that compounds with similar functional groups can be intermediates in the creation of diverse heterocyclic compounds with broad applications (Soršak et al., 1995).

Modification and Functionalization of Polymers

The modification and functionalization of polymers through condensation reactions with various amines have demonstrated the ability to tailor polymer properties for specific applications, such as increasing thermal stability and enhancing biological activity. This suggests that our compound could potentially be used to modify polymer surfaces or as a building block in polymer synthesis, contributing to the development of materials with targeted functionalities (Aly & El-Mohdy, 2015).

Photo-Physical Characteristics and Fluorescent Derivatives

Research on the synthesis and photo-physical characteristics of ESIPT-inspired fluorescent derivatives indicates a keen interest in compounds that exhibit unique absorption-emission properties. Compounds similar to "this compound" may have applications in developing fluorescent probes for biological imaging or sensors due to their potential for excited state intra-molecular proton transfer pathways (Padalkar et al., 2011).

Properties

IUPAC Name

2-(diethylamino)ethyl 4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-3-29(4-2)14-15-31-25(30)20-10-12-22(13-11-20)27-17-21(16-26)24-28-23(18-32-24)19-8-6-5-7-9-19/h5-13,17-18,27H,3-4,14-15H2,1-2H3/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSWZMAQWQVCAW-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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